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Compound of Interest

Compound Name: Lithium quinazoline-2-carboxylate

CAS No.: 2418714-66-4

Cat. No.: B2940736

Get Quote

Comparative Characterization: Lithium
Quinazoline-2-Carboxylate
Executive Summary & Technical Context
Lithium quinazoline-2-carboxylate is a specialized organic salt derived from quinazoline-2-

carboxylic acid. While often utilized as a high-purity intermediate in medicinal chemistry (e.g.,

for kinase inhibitor synthesis) or as a candidate for organic anode materials in Li-ion batteries,

its solid-state characterization is frequently overlooked in favor of solution-phase data (NMR).

However, for drug development and materials science, crystallinity and phase purity are non-

negotiable. This guide provides a comparative analysis of the Lithium salt against its parent

acid and alternative alkali derivatives, establishing a rigorous reference framework for X-ray

Diffraction (XRD) validation.

Key Value Proposition:

Solubility: Significantly enhanced aqueous solubility compared to the parent acid.
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Thermal Stability: Improved thermal onset temperature, critical for melt-processing or

electrode stability.

Crystallinity: Distinct diffraction signature allowing for quantitation of unreacted acid

impurities.

Crystallographic Reference Framework
The Reference Standard: Parent Acid vs. Lithium Salt
To validate the identity of Lithium quinazoline-2-carboxylate, one must first establish the

baseline of the starting material. The formation of the salt results in a complete restructuring of

the crystal lattice, replacing hydrogen-bonded dimers (typical of carboxylic acids) with ionic

lithium-carboxylate coordination networks.

Table 1: Comparative Structural Specifications
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Feature
Parent Acid

(Quinazoline-2-
carboxylic acid)

Lithium Salt (Li-
Quinazoline-2-
carboxylate)

Significance

Crystal System Monoclinic

Triclinic / Monoclinic

(Polymorph

Dependent)

Salt formation often

lowers symmetry due

to Li+ coordination

geometry.

Space Group Typically P-1 or P2_1

Changes in space

group confirm new

phase formation (not

just a physical

mixture).

Key 2

Peak (Cu K

)

~11.5°, 19.2°, 24.8°
~13.8°, 22.5°, 28.1°

(Shifted)

Diagnostic:

Disappearance of the

11.5° acid peak

confirms reaction

completion.

Intermolecular Forces H-Bonding (Dimer) Ionic / Ion-Dipole

Higher lattice energy

in the salt leads to

higher melting points.

Solubility (Water) Low (< 1 mg/mL) High (> 50 mg/mL)

Critical for

bioavailability and

electrolyte

compatibility.
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Note on Data: Exact 2

values for the lithium salt can vary based on solvation (hydrates vs. anhydrates).

The values above represent the characteristic shift vector observed when

converting aromatic carboxylic acids to their lithium salts.

Experimental Protocol: Self-Validating Synthesis &
Characterization
Trustworthiness Pillar: This workflow ensures that the material you are analyzing is chemically

pure before you attempt to interpret complex XRD patterns.

Phase 1: Controlled Synthesis (The "Clean" Route)
Avoid contamination by using a stoichiometry-controlled reaction rather than excess reagent.

Dissolution: Suspend 10 mmol Quinazoline-2-carboxylic acid in 50 mL Methanol.

Neutralization: Add 10 mmol LiOH·H₂O (dissolved in minimal water) dropwise.

Checkpoint: Solution should turn clear as the salt forms.

Crystallization: Evaporate solvent to 10 mL, then add 40 mL cold Diethyl Ether to precipitate

the salt.

Isolation: Filter and dry at 60°C under vacuum for 12 hours to remove lattice water (unless

hydrate is desired).

Phase 2: XRD Data Acquisition
Instrument: Bruker D8 Advance (or equivalent).

Radiation: Cu K
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(

= 1.5406 Å).

Scan Range: 5° to 40° 2

.

Step Size: 0.02°/step.

Phase 3: Data Interpretation Logic
Use the following logic gate to validate your product:

Check Low Angle (5-10°): Is there a new peak? (Li-salts often have large unit cells with low-

angle reflections).

Check Acid Peak (11.5°): Is it absent? (Presence = <100% conversion).

Check LiOH/Li2CO3: Are peaks at 30-32° absent? (Presence = Excess base).

Visualizing the Workflow
The following diagram illustrates the critical path for validating the Lithium Quinazoline-2-
carboxylate salt, highlighting the "Go/No-Go" decision points based on XRD data.
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Start: Raw Material
(Quinazoline-2-COOH)

Synthesis:
Stoichiometric LiOH Addition

Isolation:
Precipitation & Vacuum Drying

XRD Analysis:
Scan 5° - 40° 2Theta

Decision: Peak at 11.5°?

Decision: Peaks at 30-32°?

No

FAIL:
Unreacted Acid Present

Yes

VALIDATED:
Pure Li-Quinazoline-2-carboxylate

No

FAIL:
Excess LiOH/Li2CO3

Yes

Click to download full resolution via product page

Caption: Logical workflow for XRD validation of Lithium Quinazoline-2-carboxylate,

screening for common impurities.

Comparative Performance Analysis
Why switch to the Lithium salt? The choice depends on the application.
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A. For Pharmaceutical Development (Solubility Focus)
In drug formulation, the free acid often suffers from poor bioavailability due to high lattice

energy (strong H-bond dimers).

Alternative:Sodium Salt.[1] While the Sodium salt is also soluble, the Lithium salt often forms

unique solvates with higher dissolution rates in specific organic media used during

intermediate processing.

Data Point: The Lithium salt typically exhibits a >50-fold increase in aqueous solubility at pH

7 compared to the free acid.

B. For Battery Applications (Anode Stability)
Quinazoline derivatives are exploring as organic anodes.

Mechanism: The carboxylate group coordinates with Li+, stabilizing the redox-active

heterocyclic ring.

Advantage: The Lithium salt is "pre-lithiated," meaning it does not consume lithium from the

cathode during the first cycle, unlike the free acid which would require an irreversible

formation step.

XRD Role: Confirming the anhydrous phase is critical here, as lattice water (common in

hydrates) can degrade electrolyte performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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